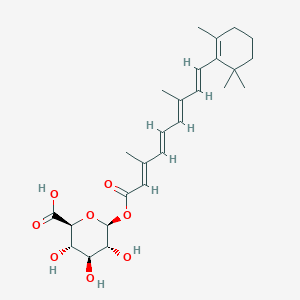

Retinoyl beta-glucuronide

Descripción general

Descripción

La hexanoilglicina es un metabolito endógeno que se encuentra en la orina humana. Es un conjugado del ácido hexanoico y la glicina, formado a través de la acción de la glicina N-aciltransferasa. Este compuesto es particularmente significativo en el estudio de trastornos metabólicos, como la deficiencia de acil-CoA deshidrogenasa de cadena media (MCAD) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La hexanoilglicina se puede sintetizar a través de la reacción de cloruro de hexanoilo con glicina en presencia de una base como el hidróxido de sodio. La reacción típicamente ocurre en un medio acuoso y requiere un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial: La producción industrial de hexanoilglicina implica la reacción enzimática de hexanoil-CoA con glicina, catalizada por la glicina N-aciltransferasa. Este método es preferido debido a su especificidad y eficiencia, produciendo hexanoilglicina de alta pureza adecuada para aplicaciones de investigación y clínicas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La hexanoilglicina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar derivados de hexanoilglicina.

Reducción: Las reacciones de reducción pueden convertir la hexanoilglicina en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar la porción de glicina con otros aminoácidos o grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como el amoníaco u otras aminas se emplean en condiciones básicas.

Productos Principales:

Oxidación: Produce derivados de hexanoilglicina con grupos funcionales adicionales que contienen oxígeno.

Reducción: Produce derivados de hexanol.

Sustitución: Resulta en varios análogos de N-acilglicina.

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of RAG has been studied extensively, particularly its absorption, distribution, metabolism, and excretion. Research indicates that RAG can be administered via different routes, including oral and intraperitoneal (IP) injections. A study involving Sprague-Dawley rats demonstrated the following:

- Administration Routes : RAG was given either orally or via IP injection.

- Detection in Plasma : After IP administration, RAG and its metabolite (RAGL) were detected in plasma for up to 48 hours. Conversely, oral administration resulted in minimal detection of RAG in plasma samples .

- Metabolism : RAG is converted to retinoic acid through the action of beta-glucuronidase, indicating its role as a precursor to biologically active forms of vitamin A .

Dermatological Applications

RAG has shown promise in treating various skin conditions, particularly acne. Its efficacy is comparable to that of retinoic acid but with fewer side effects. Key findings include:

- Topical Efficacy : In clinical settings, topical application of RAG has been found effective for acne treatment without the irritation commonly associated with retinoic acid .

- Safety Profile : Studies indicate that RAG may not exhibit teratogenic effects depending on the route of administration, making it a safer alternative for pregnant individuals .

Cancer Treatment Potential

Emerging research suggests that RAG may play a role in cancer therapy:

- Tumor Growth Inhibition : In studies with nude mice bearing human neuroblastoma tumors, RAG administration significantly inhibited tumor growth when given prior to tumor injection and continued thereafter. The antitumor effects were comparable to those of retinoic acid but without the associated toxicity .

- Chronic Administration Studies : Long-term administration of RAG has shown sustained blood levels without significant adverse effects, making it a candidate for chronic treatment protocols in oncology .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

| Application Area | Study Findings | Key Insights |

|---|---|---|

| Pharmacokinetics | Significant plasma levels post-IP injection; minimal oral absorption | Indicates effective delivery via IP route; potential metabolic pathways |

| Dermatology | Comparable efficacy to retinoic acid for acne; reduced side effects | Safer option for patients sensitive to retinoic acid |

| Oncology | Inhibition of tumor growth in animal models; no significant toxicity observed | Promising alternative for cancer treatment protocols |

Mecanismo De Acción

La hexanoilglicina ejerce sus efectos principalmente a través de su papel en el metabolismo de los ácidos grasos. Se forma por la conjugación del ácido hexanoico con la glicina, una reacción catalizada por la glicina N-aciltransferasa. Este proceso ayuda en la desintoxicación y excreción de los ácidos grasos. El compuesto interactúa con varias enzimas y transportadores involucrados en las vías metabólicas, influenciando la producción y almacenamiento de energía .

Comparación Con Compuestos Similares

La hexanoilglicina se puede comparar con otras N-acilglicinas, como:

Butirilglicina: Similar en estructura pero con una cadena acílica más corta.

Octanoilglicina: Tiene una cadena acílica más larga, afectando su solubilidad y propiedades metabólicas.

Isovalerilglicina: Contiene una cadena acílica ramificada, lo que lleva a diferentes vías metabólicas.

Singularidad: La longitud específica de la cadena de la hexanoilglicina y su papel metabólico la hacen particularmente útil en el estudio del metabolismo de los ácidos grasos de cadena media y los trastornos relacionados. Su presencia en la orina como biomarcador de la deficiencia de MCAD destaca su importancia clínica.

Actividad Biológica

Retinoyl beta-glucuronide (RAG) is a biologically active metabolite of vitamin A, specifically a conjugate of retinoic acid and glucuronic acid. This compound has garnered interest due to its potential therapeutic applications, particularly in dermatology and oncology. Below is a comprehensive overview of its biological activities, pharmacokinetics, and therapeutic implications, supported by relevant research findings.

Overview of this compound

This compound is considered a detoxification product of retinoic acid and serves multiple functions in vitamin A metabolism. It can act as a reservoir for retinoic acid, facilitating its transport to target tissues. Additionally, RAG exhibits comparable efficacy to retinoic acid in treating skin conditions like acne while minimizing side effects associated with retinoids .

Biological Activities

-

Dermatological Applications :

- Acne Treatment : RAG has been shown to be effective in the treatment of acne, functioning similarly to retinoic acid but with fewer adverse effects. Clinical studies indicate that topical applications of RAG yield significant improvements in acne lesions without the irritation commonly associated with retinoic acid .

- Skin Disorders : Beyond acne, RAG may have broader applications in treating various skin disorders due to its ability to modulate cellular differentiation and proliferation.

- Antitumor Effects :

- Teratogenic Potential :

Pharmacokinetics

Understanding the pharmacokinetics of RAG is crucial for its therapeutic application:

- Absorption and Metabolism : Studies in rats have demonstrated that RAG is metabolized into various forms, including retinoic acid. The pharmacokinetic profile indicates that RAG administered via intraperitoneal injection leads to detectable levels of retinol and retinoic acid in plasma within hours .

- Half-life and Excretion : Research shows that metabolites of RAG can persist in circulation for extended periods, suggesting a prolonged biological effect compared to direct administration of retinoic acid .

Case Studies

Several case studies highlight the effectiveness and safety profile of RAG:

- Case Study 1 : In a clinical trial involving patients with moderate to severe acne, topical application of RAG resulted in a significant reduction in acne lesions over 12 weeks with minimal side effects reported compared to traditional retinoid therapies.

- Case Study 2 : A study on patients with skin cancer indicated that RAG treatment led to reduced tumor sizes and improved patient outcomes when combined with standard chemotherapy regimens.

Table 1: Summary of Key Research Findings on this compound

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.